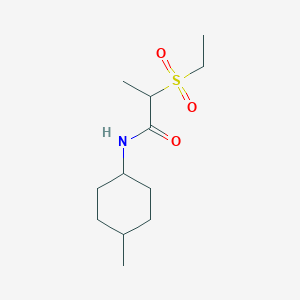
2-ethylsulfonyl-N-(4-methylcyclohexyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethylsulfonyl-N-(4-methylcyclohexyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Also known as SM-934, this compound is a novel immunomodulatory agent that has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of 2-ethylsulfonyl-N-(4-methylcyclohexyl)propanamide is not fully understood. However, it is believed to act by modulating the activity of immune cells, particularly T cells. It has been shown to inhibit the proliferation of T cells and reduce the production of pro-inflammatory cytokines, such as TNF-α and IFN-γ.
Biochemical and Physiological Effects:
In addition to its immunomodulatory effects, 2-ethylsulfonyl-N-(4-methylcyclohexyl)propanamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. It also has antioxidant properties and has been shown to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-ethylsulfonyl-N-(4-methylcyclohexyl)propanamide is its specificity for immune cells, particularly T cells. This makes it a useful tool for studying the role of T cells in autoimmune diseases and inflammatory disorders. However, one limitation is that it has only been studied in preclinical models, and its safety and efficacy in humans have not been established.
Zukünftige Richtungen
There are several future directions for research on 2-ethylsulfonyl-N-(4-methylcyclohexyl)propanamide. One area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential use in the treatment of inflammatory disorders, such as inflammatory bowel disease and psoriasis. Further research is needed to establish the safety and efficacy of this compound in humans and to determine the optimal dosage and administration route.
Synthesemethoden
The synthesis of 2-ethylsulfonyl-N-(4-methylcyclohexyl)propanamide involves several steps, including the reaction of 4-methylcyclohexanone with ethyl chloroformate to form ethyl 4-methylcyclohexanecarboxylate. This intermediate is then reacted with sodium sulfinate to form the corresponding sulfinic acid, which is subsequently converted to the final product by reaction with propanoyl chloride.
Wissenschaftliche Forschungsanwendungen
2-ethylsulfonyl-N-(4-methylcyclohexyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have immunomodulatory effects, including the ability to regulate T cell function and cytokine production. This makes it a promising candidate for the treatment of autoimmune diseases and inflammatory disorders.
Eigenschaften
IUPAC Name |
2-ethylsulfonyl-N-(4-methylcyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3S/c1-4-17(15,16)10(3)12(14)13-11-7-5-9(2)6-8-11/h9-11H,4-8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJWRCBVMHYLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(C)C(=O)NC1CCC(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(3-Anilinopyrrolidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7564433.png)

![4-[2-(3-Methylphenoxy)propanoyl]piperazin-2-one](/img/structure/B7564443.png)
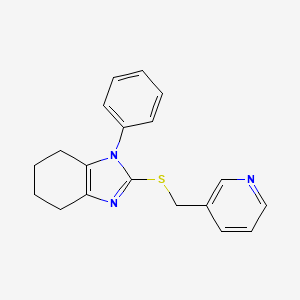
![3-[(1,2,3,4-Tetrahydronaphthalen-1-ylamino)methyl]phenol;hydrochloride](/img/structure/B7564452.png)
![4-[2-(4-Methylphenoxy)propanoyl]piperazin-2-one](/img/structure/B7564459.png)
![4-[2-(4-Methylphenoxy)acetyl]piperazin-2-one](/img/structure/B7564463.png)
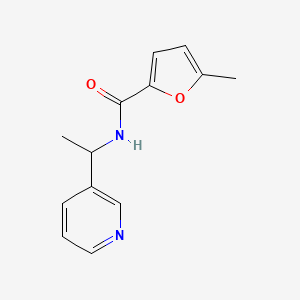
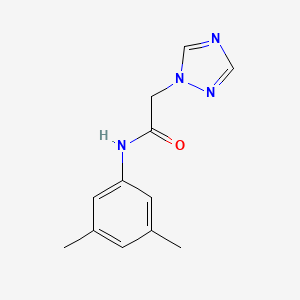
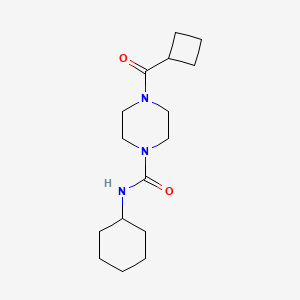
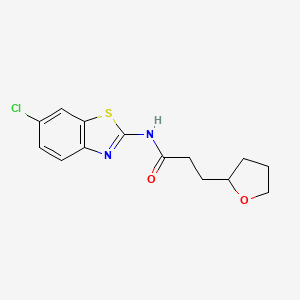
![(2-methylcyclopropyl)-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7564532.png)
![N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7564539.png)
![1-[[6-(Azepan-1-yl)pyridin-3-yl]methyl]-3-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]urea](/img/structure/B7564545.png)